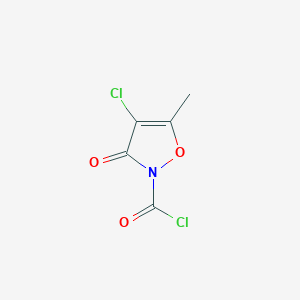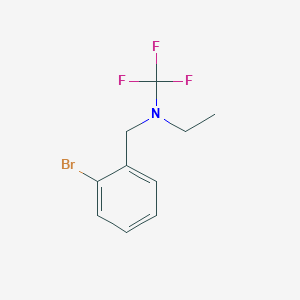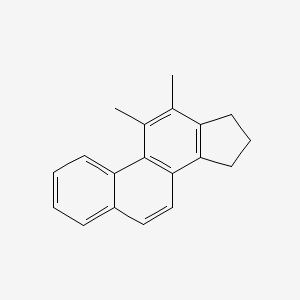
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H14 . This compound is part of a larger class of chemicals known for their complex ring structures and significant roles in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- typically involves cyclization reactions starting from simpler aromatic compounds. One common method involves the cyclization of 1,2-cyclopentenophenanthrene derivatives under specific conditions . The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, although its use is limited due to its potential toxicity.
Mecanismo De Acción
The mechanism of action of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, potentially leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific context and conditions .
Comparación Con Compuestos Similares
Similar Compounds
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: Similar in structure but with a methyl group at the 17th position.
11,17-Dimethyl-15H-cyclopenta(a)phenanthrene: Similar but with additional methyl groups at the 11th and 17th positions.
Uniqueness
Its distinct properties make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
63020-69-9 |
|---|---|
Fórmula molecular |
C19H18 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
11,12-dimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18/c1-12-13(2)19-16-7-4-3-6-14(16)10-11-18(19)17-9-5-8-15(12)17/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
Clave InChI |
VIXOCBYDWNJXKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CC3=CC=CC=C32)C4=C1CCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


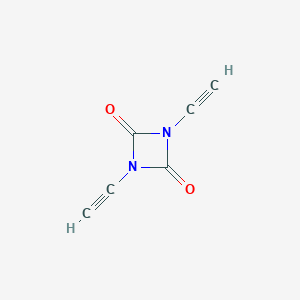
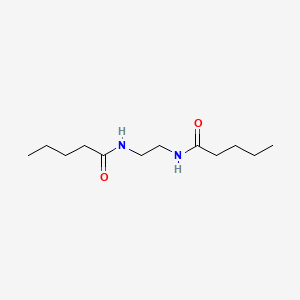
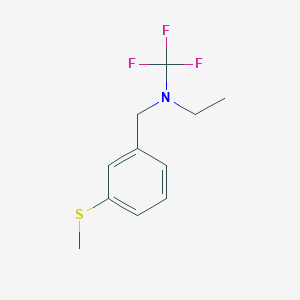

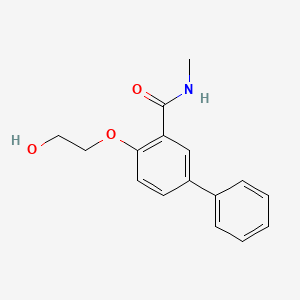
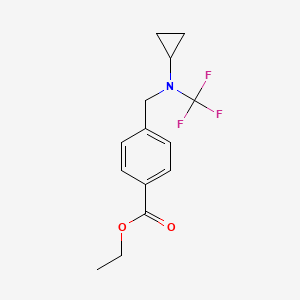
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)


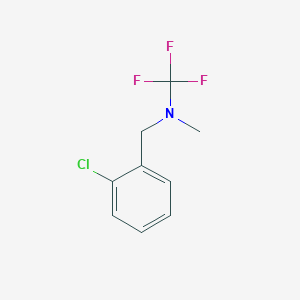
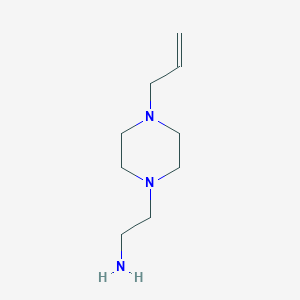
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
